molecular formula C9H7ClFNO B8452658 7-Chloro-5-fluoro-2-methyl-1-benzofuran-4-amine

7-Chloro-5-fluoro-2-methyl-1-benzofuran-4-amine

Cat. No. B8452658
M. Wt: 199.61 g/mol
InChI Key: MZKRGEZHGTWWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05169431

Procedure details

3-Amino-6-chloro-2-(2-chloro-2-propenyl)-4-fluorophenol (4.8 g) was dissolved in chloroform (20 ml), and trifluoromethanesulfonic acid (4.6 g)was dropwise added thereto at 5° C. for 5 minutes, followed by stirring at room temperature for 5 hours. After completion of the reaction, the reaction mixture was poured into a 5% NaOH solution (30 ml) at 5° C. and extracted with ethyl acetate. The organic layer was dried and concentrated to give 4-amino-7-chloro-5-fluoro-2-methylbenzo[b]furan (3.5 g; yield, 86%).
Name
3-Amino-6-chloro-2-(2-chloro-2-propenyl)-4-fluorophenol
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH2:11][C:12](Cl)=[CH2:13])=[C:4]([OH:10])[C:5]([Cl:9])=[CH:6][C:7]=1[F:8].FC(F)(F)S(O)(=O)=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:3]2[CH:11]=[C:12]([CH3:13])[O:10][C:4]=2[C:5]([Cl:9])=[CH:6][C:7]=1[F:8] |f:2.3|

Inputs

Step One
Name
3-Amino-6-chloro-2-(2-chloro-2-propenyl)-4-fluorophenol
Quantity
4.8 g
Type
reactant
Smiles
NC=1C(=C(C(=CC1F)Cl)O)CC(=C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C=C(C=2OC(=CC21)C)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.